6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a tricyclic core fused with heterocyclic and aromatic substituents. Its key structural elements include:
- Tricyclic framework: A fused bicyclo[8.4.0] system with an additional nitrogen-containing ring, contributing to rigidity and electronic conjugation .
- Functional groups: An imino group (C=N), carboxamide (CONH), and morpholine substituent, which are critical for intermolecular interactions (e.g., hydrogen bonding) and solubility .
Crystallographic tools like SHELX and ORTEP-3 (used for structural refinement and visualization) are essential for resolving its 3D conformation, which informs reactivity and binding studies .
Properties
Molecular Formula |
C27H30N6O3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O3/c1-18-5-7-20(8-6-18)17-33-23(28)21(26(34)29-9-11-31-12-14-36-15-13-31)16-22-25(33)30-24-19(2)4-3-10-32(24)27(22)35/h3-8,10,16,28H,9,11-15,17H2,1-2H3,(H,29,34) |
InChI Key |
BPQHESJZHIJDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core triazatricyclo structure, followed by the introduction of the imino, methyl, and morpholinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Similarities
The compound’s closest analogs include spirocyclic and tricyclic heterocycles (e.g., derivatives from ). Below is a comparative analysis:
Reactivity and Stability
- Electronic Effects: The target’s imino and carboxamide groups create electron-deficient regions, making it susceptible to nucleophilic attack—unlike ’s hydroxyl-substituted analogs, which are more electron-rich .
- Solubility : The morpholinylethyl chain improves water solubility compared to ’s benzothiazol derivatives, which are more lipophilic .
- Thermal Stability : The rigid tricyclic framework likely enhances thermal stability relative to flexible spirocyclic systems .
Research Findings and Challenges
- Synthesis Complexity : The target’s tricyclic system requires multi-step synthesis with precise stereochemical control, unlike simpler spirocyclic analogs .
- Contradictions: notes that “isoelectronic” compounds require structural similarity for comparable properties. The target’s unique tricyclic core may limit direct comparisons with smaller heterocycles despite electronic overlaps .
Biological Activity
The compound known as 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. Its structure includes multiple functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
This compound has a molecular formula of C24H26N6O4 and a molecular weight of approximately 462.5 g/mol. It features a triazatricyclo structure which is known to enhance biological activity through various mechanisms.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in medicinal chemistry.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Enzyme Inhibition
Further investigations have demonstrated that the compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown to inhibit certain proteases that are critical for the maturation of viral proteins in hepatitis C virus (HCV) infections .
Case Studies
- Anticancer Study : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.
- Antimicrobial Evaluation : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
